2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde

Lipophilicity LogP ADME

Inconsistent purity and handling challenges with liquid pyrrole aldehydes compromise stoichiometric control. 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde (CAS 18870-75-2) provides a precise solution: • ≥97% HPLC purity ensures batch-to-batch reproducibility • Crystalline solid (mp ~52.6°C) enables accurate weighing vs. liquid analogs • Distinct LogP 2.87 via N-propyl substitution for membrane-permeable drug design • Versatile aldehyde handle for reductive amination & condensation Standard packs available for immediate dispatch.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 18870-75-2
Cat. No. B095293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde
CAS18870-75-2
Synonyms2,5-dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde(SALTDATA: FREE)
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCCN1C(=CC(=C1C)C=O)C
InChIInChI=1S/C10H15NO/c1-4-5-11-8(2)6-10(7-12)9(11)3/h6-7H,4-5H2,1-3H3
InChIKeyGETOENOXCMONOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.3 [ug/mL]

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde: Core Properties & Market Positioning


2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde (CAS 18870-75-2) is a heterocyclic aromatic aldehyde featuring a fully substituted pyrrole core with methyl groups at the 2- and 5-positions and a propyl chain at the 1-position . This specific substitution pattern imparts distinct physicochemical properties, including a predicted LogP of 2.87 and a melting point of 52.59 °C [1]. The compound is commercially available as an off-white crystalline powder , and its primary utility lies in its role as a versatile building block for organic synthesis, enabling the construction of complex molecules in pharmaceutical development and material science .

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde: Substitution Risks


Simple substitution of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde with other pyrrole-3-carboxaldehyde derivatives is not trivial due to the profound impact of the N-alkyl group on key physicochemical properties. The propyl substituent at the 1-position directly modulates lipophilicity, solubility, and the electronic environment of the reactive aldehyde moiety. For example, replacing the N-propyl group with an N-isopropyl group results in a different LogP and steric profile, which can alter its partitioning in biphasic reactions and its interactions with biological targets . Similarly, the unsubstituted N-H analog possesses a significantly lower LogP (~1.44) , which would drastically change its solubility and reactivity in non-polar media. Furthermore, the commercial availability of the target compound with specified purity (e.g., ≥97% HPLC) ensures reproducibility in synthetic sequences, which may not be guaranteed when sourcing less characterized or custom-synthesized analogs. These factors collectively underscore why 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde is a distinct chemical entity, not an interchangeable commodity.

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde vs. Closest Analogs


Lipophilicity Advantage Over N-H Analog

The target compound exhibits significantly higher lipophilicity than its N-H analog, 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-63-5). The propyl group on the pyrrole nitrogen increases the compound's LogP, which is a critical parameter for predicting its behavior in biphasic systems and its potential for membrane permeability in biological assays .

Lipophilicity LogP ADME Solubility

Crystalline Solid vs. Liquid Analogs

The target compound is a crystalline solid at room temperature, with a predicted melting point of 52.59 °C [1]. This property is a direct consequence of its specific substitution pattern and offers distinct handling and purification advantages over its liquid or lower-melting analogs .

Physical Properties Melting Point Crystallinity Solid-State

High-Purity HPLC Specification

Reputable commercial sources offer 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde with a guaranteed purity of ≥97% as determined by HPLC . This level of specification is critical for ensuring consistent and predictable performance in research applications, particularly in multi-step synthesis where impurities can accumulate and compromise overall yield. While similar purity levels may be available for other in-class compounds, the established, verifiable specification for this specific compound provides a reliable benchmark for procurement decisions .

Purity Quality Control HPLC Reproducibility

2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde: Key Applications


Building Block for Lipophilic Drug Candidates

The high LogP value (2.87) of 2,5-Dimethyl-1-propyl-1H-pyrrole-3-carbaldehyde makes it a strategic choice for constructing drug-like molecules with enhanced membrane permeability. The aldehyde functional group provides a convenient handle for further derivatization, such as reductive amination or condensation reactions, to incorporate this lipophilic pyrrole core into lead compounds where improved bioavailability is desired .

Facile Handling in Organic Synthesis

The solid, crystalline nature of this compound (melting point ~52.6 °C) [1] offers a distinct practical advantage over many liquid pyrrole aldehydes. Researchers can accurately weigh and transfer this material for precise stoichiometric control in complex synthetic routes. This characteristic, combined with its commercial availability at ≥97% purity , minimizes experimental variability and simplifies purification workflows.

Agrochemical Intermediate Development

Given the known biological activity of pyrrole derivatives and the commercial interest in using this compound as a starting material for plant growth regulators or pesticides , its distinct N-propyl substitution offers a unique vector for exploring structure-activity relationships (SAR). The differentiated lipophilicity (LogP 2.87) compared to N-H or N-isopropyl analogs provides a valuable parameter for tuning the physicochemical properties of new agrochemical candidates.

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